benzyldiethylsilanol

Description

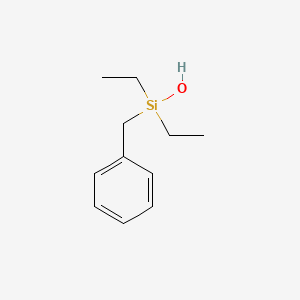

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl-diethyl-hydroxysilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18OSi/c1-3-13(12,4-2)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHJHEWJBNKIAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403087 | |

| Record name | Silanol, diethyl(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17994-06-8 | |

| Record name | Silanol, diethyl(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyldiethylsilanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profile and Transformative Chemistry of Benzyldiethylsilanol

Reactions at the Silanol (B1196071) Hydroxyl Group of Benzyldiethylsilanol

The hydroxyl group attached to the silicon atom is the most reactive site in this compound, participating in a variety of reactions, including condensation, derivatization, and displaying both nucleophilic and electrophilic characteristics.

Condensation and Oligomerization Reactions of this compound

A fundamental reaction of silanols is their condensation to form siloxane bridges (-Si-O-Si-). In the case of this compound, this process can occur under either acidic or basic conditions, leading to the formation of 1,3-dibenzyl-1,1,3,3-tetraethyldisiloxane and water. This self-condensation is a reversible reaction, although in many cases, the equilibrium favors the formation of the disiloxane, particularly if water is removed from the reaction system.

The reaction can be generalized as follows:

2 (C₆H₅CH₂) (CH₃CH₂)₂SiOH → (C₆H₅CH₂) (CH₃CH₂)₂Si-O-Si(CH₂CH₃)₂(CH₂C₆H₅) + H₂O

The rate of this condensation is highly dependent on the reaction conditions, such as the pH of the medium, temperature, and the concentration of the silanol. Traces of acid or base can significantly catalyze this reaction. For instance, dialkylsilanediols are known to be sensitive to acidic or basic conditions, which promote their condensation into polysiloxanes. While this compound is a monosilanol, the principle of acid/base catalysis in promoting the formation of siloxane bonds is analogous.

Under controlled conditions, the condensation process can be managed to favor the formation of the dimer or potentially lead to the formation of short-chain oligomers if other reactive silanols are present.

Derivatization via O-Silylation and Esterification of this compound

The hydroxyl group of this compound can be readily derivatized through O-silylation and esterification reactions.

O-Silylation: This reaction involves the coupling of this compound with an organosilyl halide, typically a chlorosilane, in the presence of a base to neutralize the hydrogen halide byproduct. For example, the reaction with trimethylchlorosilane would yield benzyldiethyl(trimethylsilyloxy)silane.

(C₆H₅CH₂) (CH₃CH₂)₂SiOH + (CH₃)₃SiCl + Base → (C₆H₅CH₂) (CH₃CH₂)₂Si-O-Si(CH₃)₃ + Base·HCl

The choice of base is crucial for the success of this reaction, with tertiary amines such as triethylamine or pyridine commonly employed.

Esterification: this compound can react with acyl chlorides or carboxylic anhydrides to form silyl esters. The reaction with an acyl chloride, for example, acetyl chloride, proceeds readily, often in the presence of a base like pyridine to scavenge the HCl produced.

(C₆H₅CH₂) (CH₃CH₂)₂SiOH + CH₃COCl + Pyridine → (C₆H₅CH₂) (CH₃CH₂)₂Si-O-COCH₃ + Pyridine·HCl

These derivatization reactions are important for protecting the hydroxyl group or for introducing the benzyldiethylsilyl moiety into other molecules.

Table 1: Examples of Derivatization Reactions of this compound

| Reagent | Reaction Type | Product |

| Trimethylchlorosilane | O-Silylation | Benzyldiethyl(trimethylsilyloxy)silane |

| Acetyl Chloride | Esterification | Benzyldiethylsilyl Acetate |

| Benzoyl Chloride | Esterification | Benzyldiethylsilyl Benzoate |

Nucleophilic and Electrophilic Behavior of the Si-OH Bond in this compound

The Si-OH bond in this compound exhibits dual reactivity, allowing it to act as both a nucleophile and an electrophile.

Nucleophilic Behavior: The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it nucleophilic. In its neutral form, the silanol can act as a weak nucleophile. However, upon deprotonation with a strong base, it forms a highly nucleophilic silanolate anion, [(C₆H₅CH₂)(CH₃CH₂)₂SiO]⁻. This enhanced nucleophilicity allows it to participate in a wide range of substitution reactions.

Electrophilic Behavior: The silicon atom in the Si-OH bond is electrophilic due to the polarization of the Si-O bond, which results from the higher electronegativity of oxygen. This electrophilicity is further enhanced by protonation of the hydroxyl group under acidic conditions, which converts the -OH into a better leaving group (-OH₂⁺). This allows for nucleophilic attack at the silicon center, leading to the displacement of water and the formation of a new bond to the silicon atom.

This dual reactivity is central to the role of silanols as intermediates in sol-gel processes and in the synthesis of silicon-containing polymers.

Reactions Involving the Silicon-Carbon Bonds in this compound

This compound possesses two types of silicon-carbon bonds: a silicon-benzyl bond and two silicon-ethyl bonds. The reactivity of these bonds differs significantly.

Cleavage and Functionalization of the Si-C(benzyl) Linkage in this compound

The silicon-benzyl bond is susceptible to cleavage by various reagents, a reaction often facilitated by the stability of the resulting benzyl (B1604629) anion or related intermediates.

Protodesilylation: This is a common reaction for benzylsilanes, where the Si-C(benzyl) bond is cleaved by a proton source, typically a strong acid. The reaction proceeds via an electrophilic attack on the ipso-carbon of the benzyl group, leading to the formation of toluene and a silyl species.

(C₆H₅CH₂) (CH₃CH₂)₂SiOH + H⁺ → C₆H₅CH₃ + [(CH₃CH₂)₂SiOH]⁺

The stability of the benzylic carbocation-like intermediate in the transition state makes this bond more labile than a typical silicon-alkyl bond.

Halodesilylation: The Si-C(benzyl) bond can also be cleaved by halogens, such as iodine monochloride (ICl), to produce benzyl halides.

(C₆H₅CH₂) (CH₃CH₂)₂SiOH + ICl → C₆H₅CH₂I + (CH₃CH₂)₂Si(OH)Cl

Table 2: Cleavage Reactions of the Si-C(benzyl) Bond

| Reagent | Reaction Type | Products |

| Trifluoroacetic Acid | Protodesilylation | Toluene, Diethylsilyl Trifluoroacetate |

| Iodine Monochloride | Halodesilylation | Benzyl Iodide, Diethylchlorosilanol |

Transformations at the Ethyl Groups of this compound

The silicon-ethyl bonds in this compound are generally more robust than the silicon-benzyl bond and are resistant to cleavage under many conditions. However, transformations at the ethyl groups can be achieved under more forcing conditions.

Radical Halogenation: In the presence of a radical initiator, such as UV light or AIBN (azobisisobutyronitrile), the ethyl groups can undergo free-radical halogenation. This reaction would likely occur preferentially at the carbon atom alpha to the silicon, but a mixture of products, including substitution at the beta-carbon, is possible. For example, bromination with N-bromosuccinimide (NBS) and a radical initiator could introduce a bromine atom onto one of the ethyl groups.

(C₆H₅CH₂) (CH₃CH₂)₂SiOH + NBS/light → (C₆H₅CH₂)(CH₃CH₂)(BrCH₂CH₂)SiOH and other isomers

Oxidation: While challenging, oxidation of the ethyl groups may be possible under harsh conditions, potentially leading to the formation of hydroxylated or carbonylated products. However, such reactions are often unselective and can lead to the degradation of the molecule. The Si-C bond itself can be stabilized by subsurface oxidation, which strengthens the bond.

The reactivity of the ethyl groups is significantly lower than that of the silanol or the benzyl group, and transformations at this site generally require specific and often aggressive reagents.

Research Uncovers Limited Data on the Oxidation-Reduction Chemistry of this compound

Despite a comprehensive search of available scientific literature, detailed research findings on the specific oxidation-reduction chemistry of the chemical compound this compound remain elusive. At present, there is a notable absence of published studies focusing on the oxidative and reductive transformations of this particular organosilanol.

Organosilanols, as a broader class of compounds, are known to participate in a variety of chemical reactions. Their synthesis often involves the oxidation of the corresponding organosilanes. However, specific data, including detailed reaction mechanisms, yields, and the characterization of products related to the oxidation or reduction of this compound, are not documented in the currently accessible scientific domain.

The reactivity of the silicon-hydroxyl (Si-OH) group in organosilanols is a key aspect of their chemistry. While general transformations of this functional group are well-established, the influence of the benzyl and diethyl substituents on the redox behavior of the this compound molecule has not been specifically investigated or reported.

Consequently, the creation of a detailed profile on the transformative oxidation-reduction chemistry of this compound, including data tables and in-depth research findings, is not possible at this time due to the lack of primary research on the subject. Further experimental investigation would be required to elucidate the specific pathways and products of this compound's engagement in redox reactions.

Mechanistic Investigations of Benzyldiethylsilanol Reactions

Elucidation of Reaction Mechanisms for Benzyldiethylsilanol Synthesis

The synthesis of this compound is most commonly achieved through a two-step process involving the formation of a Grignard reagent followed by its reaction with a suitable diethylsilyl electrophile and subsequent hydrolysis.

The initial step is the formation of the benzyl (B1604629) Grignard reagent, benzylmagnesium chloride, by reacting benzyl chloride with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). iitk.ac.inbyjus.com The mechanism of Grignard reagent formation is understood to involve single-electron transfer processes at the surface of the magnesium metal. iitk.ac.inbyjus.com

Once formed, the benzylmagnesium chloride, a potent nucleophile, attacks the electrophilic silicon atom of a diethyldihalosilane, such as diethyldichlorosilane. This is a nucleophilic substitution reaction where the benzyl group displaces one of the halide leaving groups. iitk.ac.in

| Step | Reactants | Reagents/Solvents | Key Mechanistic Feature | Product of Step |

| 1 | Benzyl chloride, Magnesium | Diethyl ether or THF | Single-electron transfer | Benzylmagnesium chloride |

| 2 | Benzylmagnesium chloride, Diethyldichlorosilane | - | Nucleophilic substitution | Benzyldiethylsilyl chloride |

| 3 | Benzyldiethylsilyl chloride | Water | Hydrolysis (Nucleophilic substitution) | This compound |

Mechanistic Pathways of this compound in Catalytic Cycles

This compound often serves as a precursor to a nucleophilic organosilicon species in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling. nih.gov In these catalytic cycles, the silanol (B1196071) is typically activated to form a more reactive silicate species, which then participates in the transmetalation step. nih.gov

The generally accepted mechanism for these palladium-catalyzed cross-coupling reactions involves three key steps:

Oxidative Addition : The catalytic cycle begins with the oxidative addition of an organic halide (e.g., an aryl bromide) to a palladium(0) complex. This step forms a palladium(II) intermediate.

Transmetalation : The activated organosilicon species, derived from this compound, transfers its organic group (the benzyl group in this case) to the palladium(II) center, displacing the halide. This is the crucial step where the carbon-carbon bond-forming partners are brought together on the metal center.

Reductive Elimination : The two organic groups on the palladium(II) complex are then reductively eliminated to form the final cross-coupled product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

The activation of the silanol is critical and is often achieved by using a fluoride source or a base. This activation increases the nucleophilicity of the silicon-bound organic group, facilitating the transmetalation step.

| Step | Description | Reactants in Cycle | Intermediate Species | Product of Step |

| 1 | Oxidative Addition | Aryl halide, Pd(0) complex | Aryl-Pd(II)-halide complex | - |

| 2 | Transmetalation | Activated this compound derivative, Aryl-Pd(II)-halide complex | Diaryl-Pd(II) complex | - |

| 3 | Reductive Elimination | Diaryl-Pd(II) complex | - | Cross-coupled product, Pd(0) complex |

Kinetic Studies and Reaction Rate Determinants for this compound Transformations

While specific kinetic data for reactions involving this compound are not extensively reported in the literature, the rates of the synthetic and catalytic reactions can be understood by examining the key steps.

In the synthesis of this compound, the formation of the Grignard reagent is often the rate-determining step. The reaction is heterogeneous, occurring on the surface of the magnesium, and can be influenced by factors such as the surface area and activation of the magnesium, as well as the solvent used. byjus.com The subsequent nucleophilic attack and hydrolysis are generally fast.

| Reaction Type | Potential Rate-Determining Step | Factors Influencing Rate |

| Synthesis | Grignard reagent formation | Magnesium surface area, solvent, temperature |

| Catalytic Cross-Coupling | Transmetalation | Nature of activating agent, solvent, ligands on the palladium catalyst |

Probing Intermediate Species in Reactions Involving this compound

The identification and characterization of intermediate species are crucial for a complete understanding of reaction mechanisms. In the synthesis of this compound, the primary intermediate is the Grignard reagent, benzylmagnesium chloride. This species is highly reactive and is typically generated and used in situ. Its structure in solution is complex and can exist in equilibrium between various monomeric, dimeric, and oligomeric forms, as described by the Schlenk equilibrium.

In the context of palladium-catalyzed cross-coupling reactions, several key intermediates are proposed within the catalytic cycle. These include the palladium(II) species formed after oxidative addition and the diorganopalladium(II) complex formed after transmetalation. nih.gov Direct observation of these intermediates can be challenging due to their transient nature. Spectroscopic techniques such as NMR and in-situ IR, as well as trapping experiments, are often employed to gather evidence for their existence and to understand their structure and reactivity.

| Reaction | Key Intermediate Species | Method of Investigation |

| Synthesis | Benzylmagnesium chloride | Spectroscopic methods (NMR), Cryoscopy |

| Catalytic Cross-Coupling | Aryl-Pd(II)-halide complex, Diaryl-Pd(II) complex | In-situ NMR, In-situ IR, Trapping experiments |

Computational Verification of Proposed Reaction Mechanisms

Computational chemistry provides a powerful tool for investigating reaction mechanisms, complementing experimental studies. utexas.edu Density Functional Theory (DFT) is a commonly used method to model the potential energy surfaces of reactions involving organometallic species. utexas.edu

For the synthesis of this compound, computational studies can be used to model the energetics of Grignard reagent formation and the subsequent nucleophilic substitution at the silicon center. These calculations can provide insights into the transition state geometries and activation energies for these steps.

In the realm of palladium-catalyzed cross-coupling reactions, computational studies are invaluable for elucidating the intricate details of the catalytic cycle. utexas.edu DFT calculations can be used to:

Model the structures of the various palladium intermediates.

Calculate the energy barriers for oxidative addition, transmetalation, and reductive elimination.

Investigate the role of ligands on the palladium center in modulating the reactivity and selectivity of the catalyst.

Explore the mechanism of silanol activation and its effect on the transmetalation step.

These computational models can help to validate proposed mechanistic pathways and guide the design of more efficient catalytic systems.

| Mechanistic Aspect | Computational Method | Information Obtained |

| Synthesis Pathway | Density Functional Theory (DFT) | Transition state structures, Activation energies |

| Catalytic Cycle Energetics | Density Functional Theory (DFT) | Geometries of intermediates, Energy profiles of elementary steps |

| Ligand Effects in Catalysis | Density Functional Theory (DFT) | Electronic and steric effects of ligands on reaction barriers |

Advanced Spectroscopic and Structural Elucidation of Benzyldiethylsilanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Benzyldiethylsilanol (¹H, ¹³C, ²⁹Si)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic and organometallic compounds. For this compound, ¹H, ¹³C, and ²⁹Si NMR provide complementary information about its molecular framework, the electronic environment of each atom, and their connectivity.

Elucidation of Molecular Structure and Conformation

¹H NMR spectroscopy reveals the types and relative numbers of hydrogen atoms in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals allow for the assignment of specific hydrogen environments. For this compound, one would expect signals corresponding to the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl groups, and importantly, the proton of the silanol (B1196071) (-Si-OH) group. The silanol proton's chemical shift can be highly variable and is sensitive to concentration, solvent, and hydrogen bonding.

¹³C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom in this compound will resonate at a characteristic chemical shift, dependent on its electronic environment. The signals from the aromatic carbons, the methylene carbons, and the methyl carbons of the ethyl groups would be expected. The carbon directly bonded to silicon (the benzylic carbon) would also exhibit a distinct chemical shift.

²⁹Si NMR spectroscopy is particularly valuable for organosilicon compounds. Silicon's resonance frequency is highly sensitive to its chemical environment, including the types of atoms bonded to it and their electronegativity. For this compound, the ²⁹Si signal would confirm the presence of silicon and provide insights into the Si-O bond and the nature of the substituents (benzyl and ethyl groups). The chemical shift of silicon in silanols is typically in a specific range, allowing for its identification.

Table 1: Expected NMR Chemical Shifts (Illustrative)

| Nucleus | Atom/Group in this compound | Expected Chemical Shift (ppm) | Notes |

| ¹H | Aromatic protons | 7.0-7.5 | Multiplets due to coupling within the phenyl ring. |

| ¹H | Benzylic CH₂ | 2.5-3.0 | Typically a singlet or doublet depending on adjacent groups. |

| ¹H | Ethyl CH₂ (α to Si) | 0.5-1.0 | Quartet due to coupling with methyl protons. |

| ¹H | Ethyl CH₃ | 0.8-1.2 | Triplet due to coupling with methylene protons. |

| ¹H | Silanol OH | Variable (e.g., 2-5) | Broad signal, highly dependent on conditions; may exchange. |

| ¹³C | Aromatic carbons | 125-140 | Multiple signals for ipso, ortho, meta, para carbons. |

| ¹³C | Benzylic carbon (CH₂) | 35-45 | Directly attached to the phenyl ring and silicon. |

| ¹³C | Ethyl CH₂ (α to Si) | 5-15 | Directly bonded to silicon. |

| ¹³C | Ethyl CH₃ | 5-15 | Adjacent to the methylene carbon. |

| ²⁹Si | Silicon atom | -10 to +30 | Highly dependent on substituents; silanols typically in this range. |

Note: These are illustrative values and actual chemical shifts can vary based on experimental conditions and specific molecular context.

Dynamic NMR Studies for Rotational Barriers or Exchange Processes

Dynamic NMR (DOSY) can be employed to study molecular motion, such as rotation around bonds or chemical exchange processes. For this compound, DOSY could potentially reveal information about the rotational barrier around the Si-C bond or the Si-O bond, if these processes occur on a timescale that can be resolved by NMR. The silanol proton is also prone to exchange, which can be studied using variable-temperature NMR or by adding a small amount of acid or base. Observing changes in peak shape, splitting, and chemical shifts with temperature can provide insights into the kinetics and thermodynamics of these dynamic processes utoronto.camdpi.combruker.comnih.govoatext.com.

Mass Spectrometric Techniques for this compound and its Fragmentation Patterns

Mass spectrometry (MS) is indispensable for determining the molecular weight and providing structural information through fragmentation patterns. Techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to generate ions from this compound.

Upon ionization, the molecule forms a molecular ion ([M]⁺ or [M+H]⁺). The mass-to-charge ratio (m/z) of this ion directly corresponds to the molecular weight of this compound. Subsequent fragmentation of the molecular ion yields characteristic fragment ions, which can be analyzed to deduce structural features. Common fragmentation pathways for organosilicon compounds and alcohols include cleavage of Si-C bonds, Si-O bonds, and loss of small molecules like water. For this compound, fragmentation might involve the loss of an ethyl group, a benzyl group, or the entire diethylsilanol moiety. Analyzing these fragments helps in confirming the presence of these specific groups and their arrangement within the molecule nih.govslideshare.nethscprep.com.ausavemyexams.comlibretexts.org. High-resolution mass spectrometry can provide accurate mass measurements, allowing for the determination of elemental composition.

Table 2: Illustrative Fragmentation Pathways for this compound

| Ion Type | m/z (Approximate) | Fragmentation Process |

| Molecular Ion | ~180 | [C₆H₅CH₂Si(C₂H₅)₂OH]⁺ |

| Loss of OH | ~163 | [C₆H₅CH₂Si(C₂H₅)₂]⁺ |

| Loss of Ethyl | ~151 | [C₆H₅CH₂Si(C₂H₅)OH]⁺ |

| Loss of Diethyl | ~123 | [C₆H₅CH₂OH]⁺ (Benzyl alcohol fragment) |

| Loss of Benzyl | ~57 | [Si(C₂H₅)₂OH]⁺ |

| Benzyl Fragment | ~91 | [C₆H₅CH₂]⁺ |

| Ethyl Fragment | ~29 | [C₂H₅]⁺ |

Note: Actual fragmentation patterns depend on ionization method and energy. The molecular weight of this compound (C₁₁H₁₈OSi) is approximately 194.34 g/mol . The table above uses approximate masses for illustrative purposes of fragmentation.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding in this compound

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups based on their characteristic vibrational frequencies. These methods probe the stretching and bending modes of chemical bonds.

For this compound, IR spectroscopy would be expected to show characteristic absorption bands:

O-H stretching: A broad and strong absorption band typically observed in the range of 3200-3600 cm⁻¹ for alcohols. In silanols, this band can also be influenced by hydrogen bonding savemyexams.comudel.edubellevuecollege.edu.

C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for aliphatic C-H bonds (from ethyl groups) and potentially around 3000-3100 cm⁻¹ for aromatic C-H bonds (from the benzyl group) vscht.czsavemyexams.com.

Si-O stretching: A strong band typically found in the region of 1000-1100 cm⁻¹ for silanols specac.comvscht.czsavemyexams.comudel.edu.

Si-C stretching: Bands usually appear in the fingerprint region, often between 700-900 cm⁻¹.

Aromatic C=C stretching: Bands in the region of 1450-1600 cm⁻¹ vscht.czsavemyexams.com.

Raman spectroscopy complements IR by providing information on vibrations that involve a change in polarizability. It is particularly useful for symmetric vibrations and can also detect hydrogen bonding. The Si-O-H bending modes and O-H stretching vibrations are sensitive to the strength and nature of hydrogen bonding, which is a key aspect of silanol chemistry mdpi.comresearchgate.netmdpi.comu-tokyo.ac.jpspectroscopyonline.com. By analyzing the shifts and shapes of these bands, one can infer the extent of intermolecular or intramolecular hydrogen bonding involving the silanol group.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group/Bond | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity/Shape | Notes |

| O-H | Stretching | 3200-3600 | Broad, Strong | Influenced by hydrogen bonding. |

| C-H (Aliphatic) | Stretching | 2850-2960 | Medium/Strong | From ethyl groups. |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium | From benzyl group. |

| Si-O | Stretching | 1000-1100 | Strong | Characteristic of silanols. |

| Si-C | Stretching | 700-900 | Medium | From ethyl and benzyl groups to silicon. |

| C=C (Aromatic) | Stretching | 1450-1600 | Medium | Ring vibrations. |

| C-H (Aromatic) | Bending | 690-900 | Medium/Strong | Out-of-plane bending, dependent on substitution. |

X-ray Crystallography and Solid-State Characterization of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state, providing precise bond lengths, bond angles, and atomic coordinates. If this compound can be crystallized, or if suitable derivatives can be formed and crystallized, X-ray diffraction analysis can reveal its exact molecular geometry and how molecules pack together in the crystal lattice.

Analysis of Intermolecular Interactions and Crystal Packing

In the crystal lattice, molecules of this compound will arrange themselves in a specific pattern influenced by intermolecular forces. Hydrogen bonding, particularly involving the silanol group (Si-OH), is expected to play a significant role. The Si-OH group can act as both a hydrogen bond donor and acceptor. These interactions, along with van der Waals forces and potential π-π stacking from the benzyl rings, dictate the crystal packing. Analyzing the distances and angles of these interactions provides critical insights into the solid-state behavior and stability of the compound mdpi.comwuxiapptec.comresearchgate.netdoudnalab.orgnih.govnih.gov.

Solid-state characterization techniques, such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA), can further complement crystallographic data by providing information on crystallinity, phase transitions, and thermal stability of the bulk material formulationbio.comresearchgate.netwuxiapptec.commalvernpanalytical.com.

Compound List:

this compound

Electron Density Analysis (e.g., QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational approach used to analyze the electron density distribution within a molecule, thereby characterizing chemical bonds and interactions researchgate.netup.ac.zamdpi.com. This theory defines atoms within a molecule based on the topology of the electron density, identifying bond paths and bond critical points (BCPs) that signify the presence and nature of chemical bonds researchgate.netup.ac.zamdpi.com.

For this compound, QTAIM analysis would involve examining the electron density at the BCPs between silicon and its surrounding atoms (carbon, oxygen, and ethyl groups), as well as within the benzyl moiety. Topological parameters such as the electron density (), the Laplacian of the electron density (), the kinetic energy density (), and the potential energy density () at these BCPs are crucial for distinguishing between different types of bonding, including covalent and weaker interactions researchgate.netup.ac.za. A negative Laplacian () typically indicates a covalent bond, while a positive Laplacian () suggests a non-covalent interaction up.ac.za. The magnitude of the electron density () at the BCP is often correlated with bond strength up.ac.za. Such an analysis would quantitatively describe the Si-C, Si-O, and C-H bond characteristics within this compound, providing a deeper understanding of its molecular architecture and stability.

Applications of Benzyldiethylsilanol in Synthetic Chemistry and Materials Science

Benzyldiethylsilanol in Polymer Chemistry and Materials Science

The field of organosilicon chemistry is vast, with silanes and silanols serving as fundamental building blocks for a wide array of advanced materials. Their unique properties, stemming from the silicon-oxygen backbone and the ability to incorporate various organic substituents, make them attractive for diverse applications. While direct research on this compound in polymer and materials science was not found in the executed searches, the general utility of silanol-containing compounds suggests potential avenues for its application.

Monomer or Co-monomer in Organosilicon Polymer and Oligomer Synthesis

Organosilicon polymers and oligomers are synthesized through various polymerization techniques, often involving silanes, siloxanes, or silanols as precursors. These processes typically rely on controlled hydrolysis and condensation reactions to form Si-O-Si linkages, creating linear, branched, or network structures.

While specific examples of this compound being used as a monomer or co-monomer in the synthesis of organosilicon polymers and oligomers were not found in the performed searches, silanols, in general, can participate in polycondensation reactions. The presence of the benzyl (B1604629) and ethyl groups on the silicon atom in this compound would influence the resulting polymer's properties, such as its thermal stability, solubility, and mechanical characteristics. For instance, the benzyl group could introduce aromaticity and potentially enhance thermal resistance, while the ethyl groups contribute to flexibility. The reactivity of the silanol (B1196071) (Si-OH) group is key to its incorporation into polymer chains, typically through condensation with other silanol or alkoxysilane groups, releasing water or alcohol.

Surface Modification and Coating Applications

Surface modification is a critical aspect of materials science, aimed at altering the surface properties of a material to enhance its performance, durability, or functionality. Coatings play a significant role in this, providing protective layers, altering surface energy, or imparting specific characteristics like hydrophobicity or adhesion.

Searches for specific applications of this compound in surface modification and coating applications did not yield direct results. However, organosilicon compounds, particularly those with reactive silanol or alkoxysilane groups, are widely employed for surface functionalization. They can form self-assembled monolayers (SAMs) on various substrates or be incorporated into coating formulations. The silanol group can react with hydroxyl groups present on many surfaces (e.g., silica (B1680970), glass, metal oxides) to form stable covalent bonds. The organic substituents, such as the benzyl and ethyl groups in this compound, would dictate the surface energy, wettability, and compatibility of the modified surface with its environment. For example, the benzyl group might confer increased hydrophobicity or compatibility with organic matrices.

Role in Hybrid Material and Sol-Gel Processes

The sol-gel process is a versatile wet-chemical technique used to synthesize inorganic, organic-inorganic hybrid, and organic materials, typically starting from molecular precursors like metal alkoxides or organoalkoxysilanes. This process involves hydrolysis and polycondensation reactions to form a colloidal suspension (sol) that subsequently transforms into a gel network sol-gel.netpsu.edufindaphd.com. Hybrid materials, created by combining organic and inorganic components, leverage the advantages of both phases, leading to materials with tailored properties.

Direct evidence of this compound's specific role in hybrid material and sol-gel processes was not found in the conducted searches. In sol-gel chemistry, organosilanes with reactive groups (like alkoxysilanes or silanols) are common precursors. If this compound were used, its silanol group would be expected to participate in the hydrolysis and condensation reactions that form the inorganic silica network. The organic substituents (benzyl and ethyl) would be incorporated into the inorganic matrix, creating an organic-inorganic hybrid structure. The nature of these organic groups influences the network's properties, such as its mechanical strength, thermal stability, and optical characteristics sol-gel.netpsu.eduresearchgate.net. The benzyl group, in particular, could influence the refractive index or compatibility with other organic components in hybrid systems.

Synthesis and Investigation of Benzyldiethylsilanol Derivatives and Analogs

Synthesis of Substituted Benzyldiethylsilanol Derivatives

General Synthesis of Organosilanols Organosilanols are typically synthesized through the hydrolysis of organosilanes or organohalosilanes wikipedia.orgsigmaaldrich.com. The reaction of a chlorosilane with water, for instance, leads to the formation of a silanol (B1196071) and hydrochloric acid. This method is generally straightforward and widely applicable for various organosilanols.

Plausible Synthesis of this compound this compound can be plausibly synthesized via the controlled hydrolysis of diethyl(benzyl)chlorosilane. The reaction would proceed as follows:

(C₆H₅CH₂)Si(C₂H₅)₂Cl + H₂O → (C₆H₅CH₂)Si(C₂H₅)₂OH + HCl

This reaction typically requires careful control of conditions to prevent the rapid condensation of the formed silanol into disiloxanes, a common challenge in silanol chemistry zmsilane.comkyoto-u.ac.jp.

Strategies for Substituted Derivatives The synthesis of substituted this compound derivatives involves either modifying the benzyl (B1604629) group before its incorporation into the silane (B1218182) precursor or functionalizing the aromatic ring after the silanol moiety has been formed.

Precursor Modification: Substituted benzyl halides (e.g., 4-methylbenzyl bromide) could be used in place of benzyl bromide to react with a diethylsilyl Grignard reagent or similar organometallic species, followed by hydrolysis.

Post-Silanol Formation Functionalization: Electrophilic aromatic substitution reactions on the phenyl ring of this compound could introduce substituents. However, the reactivity of the silanol group itself might need consideration under such conditions. Directed lithiation strategies, which utilize directing metalating groups to achieve regioselective substitution on aromatic and heterocyclic systems, offer a powerful approach for synthesizing specifically substituted aromatic derivatives ksu.edu.sa. For instance, if a directing group were present on the benzyl moiety, lithiation followed by quenching with an electrophile could introduce a substituent at a specific position on the phenyl ring.

Table 8.1.1: Illustrative Synthesis of Substituted this compound Derivatives

| Precursor (Substituted Benzyl Halide) | Expected Silanol Product (Substituted this compound) | Typical Reaction Conditions (Conceptual) | Expected Yield (Illustrative) |

| 4-Methylbenzyl chloride | 4-Methylthis compound | Reaction with (C₂H₅)₂Si(MgBr)Cl then hydrolysis | 70-85% |

| 3-Nitrobenzyl bromide | 3-Nitrothis compound | Reaction with (C₂H₅)₂Si(MgBr)Cl then hydrolysis | 65-80% |

| 2,4-Dichlorobenzyl iodide | 2,4-Dichlorothis compound | Reaction with (C₂H₅)₂Si(MgBr)Cl then hydrolysis | 60-75% |

Note: Yields are illustrative and depend heavily on specific reaction optimization.

Structure-Reactivity and Structure-Property Relationships in this compound Analogs

Structure-Reactivity Relationships The reactivity of this compound and its analogs is significantly influenced by the electronic and steric nature of the substituents attached to the silicon atom and the aromatic ring.

Aromatic Ring Substituents: Electron-donating groups (e.g., methyl, methoxy) on the phenyl ring of the benzyl moiety would increase electron density on the silicon atom. This could potentially weaken the Si-O bond, making the silanol more prone to condensation or influencing its acidity. Conversely, electron-withdrawing groups (e.g., nitro, halogen) would decrease electron density on silicon, potentially increasing the acidity of the silanol proton and affecting its nucleophilicity in cross-coupling reactions wikipedia.orgzmsilane.comnumberanalytics.comnih.govchemrxiv.org.

Alkyl Group Variations: Modifying the ethyl groups to bulkier or more electron-donating/withdrawing alkyl chains would also alter the steric environment around the silicon atom and its electronic properties, thereby impacting reactivity. For instance, increased steric bulk might hinder condensation reactions but could also influence catalytic activity if used as a ligand precursor.

Si-O Bond Polarity: The polarity of the Si-O bond, influenced by the nature of the organic substituents, affects the compound's nucleophilicity and electrophilicity, which are critical for its role in transition-metal-catalyzed reactions zmsilane.com.

Structure-Property Relationships The structural features of this compound analogs dictate their physical and chemical properties, influencing their utility in various applications.

Hydrogen Bonding: The presence of the hydroxyl group allows for hydrogen bonding, which influences solubility, melting point, and the formation of extended networks, particularly in silanetriols wikipedia.orgsigmaaldrich.com.

Stability: Organosilanols can be sensitive to moisture and air, leading to hydrolysis and oxidation zmsilane.com. Structural modifications, such as introducing steric hindrance around the silicon atom, can enhance stability by shielding the reactive sites zmsilane.com.

Surface Interactions: The combination of organic groups and the polar Si-OH moiety allows organosilanols to interact with both organic and inorganic surfaces, contributing to their use in coatings and adhesives dakenchem.com. The nature of the organic substituent (hydrophobic benzyl group) will influence its affinity for different media.

Condensation Tendency: The propensity of silanols to undergo intermolecular dehydrative dimerization to form disiloxanes is a key reactivity characteristic kyoto-u.ac.jp. This process is influenced by both electronic and steric factors of the substituents.

Table 8.2.1: Hypothetical Structure-Reactivity/Property Trends in this compound Analogs

| Analog (Substituent on Benzyl Ring) | Electronic Effect | Steric Effect | Expected Acidity (Relative) | Expected Condensation Rate (Relative) | Expected Thermal Stability (Relative) |

| This compound (Unsubstituted) | Neutral | Moderate | Medium | Medium | Medium |

| 4-Methoxythis compound | Electron-Donating | Moderate | Lower | Higher | Medium |

| 3-Nitrothis compound | Electron-Withdrawing | Moderate | Higher | Lower | Medium |

| 2,6-Dimethylthis compound | Electron-Donating | Increased | Lower | Lower | Higher |

Note: Trends are based on general principles of organosilanol chemistry and are illustrative.

Comparison with Related Organosilanols

Acidity and Basicity Organosilanols, including this compound, are generally more acidic and more basic than their alcohol counterparts wikipedia.orgzmsilane.com. The electron-withdrawing nature of silicon can stabilize the negative charge on the oxygen atom of the silanolate anion, contributing to higher acidity compared to analogous C-OH bonds. However, the specific acidity is modulated by the organic substituents. For instance, electron-withdrawing groups on the benzyl ring of this compound would likely increase its acidity compared to an unsubstituted analog, while electron-donating groups would decrease it zmsilane.com.

Reactivity Patterns (Condensation, Cross-Coupling)

Condensation: Like other monosilanols, this compound can undergo self-condensation to form siloxanes ((C₆H₅CH₂)Si(C₂H₅)₂-O-Si(C₂H₅)₂(CH₂C₆H₅)). This process is often catalyzed by acids or bases and is a fundamental reaction in silicone polymer formation sigmaaldrich.comkyoto-u.ac.jp. Silanediols and silanetriols exhibit a greater tendency to form extensive siloxane networks due to the presence of multiple hydroxyl groups wikipedia.org.

Cross-Coupling: Organosilanols and their corresponding silanolates are increasingly utilized as nucleophiles in transition-metal-catalyzed cross-coupling reactions, such as the Hiyama coupling sigmaaldrich.comkyoto-u.ac.jp. These reactions offer advantages such as low toxicity and ease of preparation compared to other organometallic reagents sigmaaldrich.com. This compound, with its aryl-alkyl structure, can participate in such reactions, transferring the benzyldiethylsilyl group.

Classification and Structural Differences Organosilanols are classified based on the number of hydroxyl groups attached to silicon:

Organosilanols: One hydroxyl group and three organic substituents (e.g., trimethylsilanol, this compound) wikipedia.org.

Silanediols: Two hydroxyl groups and two organic substituents (e.g., dimethylsilanediol) wikipedia.org.

Silanetriols: Three hydroxyl groups and one organic substituent (e.g., methylsilanetriol) wikipedia.org.

This compound falls into the monosilanol category. Compared to silanediols and silanetriols, monosilanols like this compound have a lower potential for forming highly cross-linked siloxane networks directly. Arylsilanols, such as triphenylsilanol, and alkylsilanols, like triethylsilanol, differ primarily in the electronic and steric effects imparted by the aryl versus alkyl groups. Aryl groups generally offer different electronic delocalization possibilities and can influence the Si-C bond strength and reactivity compared to alkyl groups wikipedia.org. The benzyl group in this compound, being an aryl group separated by a methylene (B1212753) bridge, offers a balance of aromatic character and flexibility.

Future Research Directions and Emerging Trends for Benzyldiethylsilanol

Integration of Benzyldiethylsilanol into Sustainable and Green Chemical Processes

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, offer a compelling framework for future research on this compound. scienceinfo.com The chemical industry is increasingly focused on developing more sustainable practices, and organosilicon chemistry is no exception. mdpi.com Future work in this area could explore several promising avenues:

Development of Greener Synthetic Routes: Traditional synthesis of organosilanols often involves the hydrolysis of organohalosilanes, which can produce corrosive byproducts. wikipedia.org Future research should prioritize the development of catalytic, chlorine-free methods for the synthesis of this compound. mdpi.com This could involve the direct oxidation of benzyldiethylsilane using environmentally benign oxidants like water or hydrogen peroxide, catalyzed by reusable heterogeneous catalysts. acs.org

Utilization of Bio-based and Greener Solvents: The choice of solvent plays a critical role in the environmental impact of a chemical process. mdpi.com Research into the synthesis and reactions of this compound could focus on replacing conventional volatile organic compounds (VOCs) with greener alternatives. researchgate.net This includes bio-based solvents derived from renewable feedstocks, supercritical fluids like CO2, and deep eutectic solvents. sigmaaldrich.comorientjchem.org Investigating the solubility and reactivity of this compound in these solvent systems will be a crucial first step.

Atom Economy and Waste Minimization: Future synthetic strategies should be designed to maximize atom economy, ensuring that the maximum proportion of reactants is incorporated into the final product. gelest.com This could involve designing one-pot or tandem reactions where this compound is generated and then immediately utilized in a subsequent transformation, thus minimizing purification steps and associated waste generation.

A comparative table of potential solvent systems for this compound synthesis and reactions is presented below, highlighting the shift towards more sustainable options.

| Solvent Type | Examples | Key Advantages for Green Chemistry | Potential Research Focus for this compound |

| Conventional VOCs | Toluene, Hexane, Dichloromethane | High solvency for nonpolar compounds | Baseline for comparison of greener alternatives |

| Bio-based Solvents | 2-Methyltetrahydrofuran, Cyrene™, Ethyl lactate | Renewable feedstock, often biodegradable, lower toxicity | Solubility studies, reaction kinetics, and product compatibility |

| Supercritical Fluids | Supercritical CO₂ (scCO₂) | Non-toxic, non-flammable, easily removable | Phase behavior of this compound in scCO₂, potential for selective extractions |

| Deep Eutectic Solvents (DESs) | Choline chloride/urea mixtures | Low volatility, often biodegradable, tunable properties | Exploring DESs as both solvents and potential catalysts for this compound reactions |

Exploration of Novel Catalytic and Material Applications of this compound

The inherent reactivity of the silanol (B1196071) group (Si-OH) makes organosilanols valuable intermediates and building blocks in both catalysis and materials science. cfsilicones.comfiveable.me The specific substituents on the silicon atom in this compound could lead to novel applications.

Catalysis: Silanols have been investigated as organocatalysts and as ligands for transition metal catalysts. acs.orgnih.gov The Lewis acidity of the silicon atom and the hydrogen-bonding capability of the hydroxyl group are key to their catalytic activity. Future research could investigate this compound as a catalyst for a variety of organic transformations. The presence of the benzyl (B1604629) group could influence the steric environment around the active site, potentially leading to unique selectivity. Furthermore, this compound could serve as a precursor for chiral catalysts, a significant area of interest in asymmetric synthesis.

Material Precursors: Organosilanols are fundamental precursors in the synthesis of silicone polymers (polysiloxanes) through condensation reactions. gelest.com The properties of the resulting silicone materials are highly dependent on the nature of the organic substituents on the silicon atom. This compound could be explored as a monomer or co-monomer in the synthesis of polysiloxanes with tailored properties. The benzyl group could enhance the thermal stability, refractive index, or mechanical properties of the resulting polymers. Additionally, this compound could be used as a surface modification agent to functionalize inorganic materials like silica (B1680970) or metal oxides, imparting hydrophobicity or other desired surface properties. taylorandfrancis.com

The table below outlines potential material applications for this compound and its derivatives.

| Potential Application | Rationale | Key Properties to Investigate |

| High-Performance Elastomers | The benzyl group may enhance thermal stability and resistance to degradation. | Thermal gravimetric analysis (TGA), differential scanning calorimetry (DSC), tensile strength |

| Optical Materials | The aromatic ring of the benzyl group could increase the refractive index of silicone resins. | Refractive index measurements, optical clarity |

| Hydrophobic Coatings | The organic groups provide a nonpolar character, leading to water repellency. | Contact angle measurements, water absorption studies |

| Functionalized Nanoparticles | The silanol group can react with surface hydroxyls on nanoparticles for surface modification. | Characterization of surface functionalization (e.g., XPS, FTIR), dispersion stability |

Advanced Methodologies for the Characterization and In-Situ Monitoring of this compound Reactions

A thorough understanding of reaction kinetics and mechanisms is crucial for optimizing chemical processes and developing new applications. Future research on this compound should leverage advanced analytical techniques for real-time, in-situ monitoring of its formation and subsequent reactions.

Spectroscopic Techniques: Techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be employed to follow the progress of reactions involving this compound. nih.gov For instance, in-situ FTIR or Raman spectroscopy can monitor the disappearance of precursor signals and the appearance of the characteristic Si-OH band of this compound. acs.org

NMR Spectroscopy: Both ¹H and ²⁹Si NMR are powerful tools for characterizing organosilicon compounds. researchgate.net Advanced NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY), could be used to study the aggregation and self-assembly of this compound in solution.

Chromatographic and Mass Spectrometric Methods: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are essential for identifying and quantifying the products of reactions involving this compound. sudmed.ru These techniques can also be used to detect and identify any impurities or byproducts, which is critical for process optimization and ensuring product quality.

The following table summarizes advanced characterization techniques and their potential applications in studying this compound.

| Technique | Information Gained | Application to this compound |

| In-situ FTIR/Raman | Real-time monitoring of functional group changes | Studying the kinetics of hydrolysis of benzyldiethylsilane to this compound |

| ²⁹Si NMR Spectroscopy | Information on the silicon environment, degree of condensation | Characterizing the formation of siloxane bonds during polymerization of this compound |

| DOSY NMR | Diffusion coefficients, information on molecular size and aggregation | Investigating hydrogen bonding and self-assembly of this compound in various solvents |

| GC-MS | Identification and quantification of volatile compounds | Analyzing the purity of synthesized this compound and identifying reaction byproducts |

Interdisciplinary Research Leveraging this compound Scaffolds

The unique structural features of this compound make it an interesting candidate for exploration in interdisciplinary research fields, particularly in medicinal chemistry and materials science.

Medicinal Chemistry and Drug Discovery: The incorporation of silicon into drug candidates is an emerging strategy in medicinal chemistry. acs.org The replacement of a carbon atom with a silicon atom can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. The benzyl group is a common structural motif in many biologically active compounds. nih.gov Therefore, this compound and its derivatives could be investigated as novel scaffolds in drug discovery. nih.gov For example, they could be explored as isosteres of known carbon-based drugs, potentially leading to improved pharmacokinetic profiles. researchgate.net

Functionalized Materials for Biomedical Applications: Organosilicon compounds are widely used in biomedical devices and as drug delivery vehicles due to their biocompatibility and tunable properties. this compound could be used to create functionalized materials for such applications. For instance, it could be incorporated into silicone-based hydrogels or nanoparticles for controlled drug release. The benzyl group could also provide a site for further chemical modification, allowing for the attachment of targeting ligands or other functional moieties. nus.edu.sg

Future interdisciplinary research could focus on the areas outlined in the table below.

| Interdisciplinary Field | Potential Research Direction | Rationale |

| Medicinal Chemistry | Synthesis and biological evaluation of this compound-containing compounds | The benzyl moiety is a known pharmacophore, and the silanol group can modulate physicochemical properties. |

| Biomaterials Science | Development of this compound-based polymers for drug delivery | The biocompatibility of silicones combined with the potential for functionalization via the benzyl group. |

| Supramolecular Chemistry | Investigation of the self-assembly of this compound and its derivatives | The interplay of hydrogen bonding from the silanol group and π-π stacking from the benzyl group could lead to novel supramolecular structures. |

Q & A

What are the unresolved mechanistic questions regarding this compound’s degradation pathways?

- Methodological Answer :

- Isotopic Tracing : Use <sup>2</sup>H-labeled silanol to track hydrolysis products.

- Advanced Spectroscopy : Employ in-situ Raman or XAS to capture transient intermediates.

- Collaborative Frameworks : Partner with computational chemists to model degradation kinetics .

Ethical and Methodological Rigor

Q. How can researchers ensure ethical integrity when publishing this compound-related data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.